molecular formula C5H5NaO5 B102506 2-Oxoglutaric acid, sodium salt CAS No. 17091-15-5

2-Oxoglutaric acid, sodium salt

Cat. No.: B102506
CAS No.: 17091-15-5
M. Wt: 168.08 g/mol
InChI Key: MOTOGHHLNTXPTI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

See also: Monosodium oxoglurate (preferred).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

The exact mechanisms of action for α-Ketoglutarate have not yet been elucidated. Some of α-Ketoglutarate’s actions include acting in the Krebs cycle as an intermediate, transamination reactions during the metabolism of amino acids, forming glutamic acid by combining with ammonia, and reducing nitrogen by combining with it as well. Concerning α-Ketoglutarate’s actions with ammonia, it is proposed that α-Ketoglutarate can help patients with propionic academia who have high levels of ammonia and low levels of glutamine/glutamate in their blood. Because endogenous glutamate/glutamine is produced from α-Ketoglutarate, propionic acidemia patients have impaired production of α-Ketoglutarate and supplementation of α-Ketoglutarate should improve the condition of these patients. Several other experimental studies have also shown that administration of α-Ketoglutarate in parenteral nutrition given to post-operative patients helped attenuate the decreased synthesis of muscle protein that is often seen after a surgery. This decreased muscle synthesis is speculated to be due to too low α-Ketoglutarate levels.

CAS No.

17091-15-5

Molecular Formula

C5H5NaO5

Molecular Weight

168.08 g/mol

IUPAC Name

sodium 5-hydroxy-4,5-dioxopentanoate

InChI

InChI=1S/C5H6O5.Na/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10);/q;+1/p-1

InChI Key

MOTOGHHLNTXPTI-UHFFFAOYSA-M

Canonical SMILES

C(CC(=O)[O-])C(=O)C(=O)O.[Na+]

melting_point

115.5 °C

Other CAS No.

17091-15-5

physical_description

Solid;  [Merck Index] White to off-white solid;  [Acros Organics MSDS]
Solid
white to pale yellow crystalline powde

Related CAS

328-50-7 (Parent)

solubility

541.5 mg/mL
soluble in water at > 1000 g/l at 20�C and petrolatum at < 100 g/kg at 20�C

Synonyms

2 Ketoglutarate
2 Ketoglutaric Acid
2 Oxoglutarate
2 Oxoglutaric Acid
2-ketoglutarate
2-ketoglutaric acid
2-oxoglutarate
2-oxoglutaric acid
alpha Ketoglutarate
alpha Ketoglutaric Acid
alpha Ketoglutaric Acid, Diammonium Salt
alpha Ketoglutaric Acid, Dipotassium Salt
alpha Ketoglutaric Acid, Disodium Salt
alpha Ketoglutaric Acid, Monopotassium Salt
alpha Ketoglutaric Acid, Monosodium Salt
alpha Ketoglutaric Acid, Potassium Salt
alpha Ketoglutaric Acid, Sodium Salt
alpha Oxoglutarate
alpha-ketoglutarate
alpha-Ketoglutarate, Calcium
alpha-ketoglutaric acid
alpha-ketoglutaric acid, calcium salt (2:1)
alpha-ketoglutaric acid, diammonium salt
alpha-ketoglutaric acid, dipotassium salt
alpha-ketoglutaric acid, disodium salt
alpha-ketoglutaric acid, monopotassium salt
alpha-ketoglutaric acid, monosodium salt
alpha-ketoglutaric acid, potassium salt
alpha-ketoglutaric acid, sodium salt
alpha-oxoglutarate
Calcium alpha Ketoglutarate
calcium alpha-ketoglutarate
calcium ketoglutarate
Ketoglutaric Acid
Ketoglutaric Acids
oxogluric acid
Oxoglutarates

Origin of Product

United States

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to Sodium 2-Oxoglutarate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sodium 2-oxoglutarate, the salt form of α-ketoglutarate (AKG), is a pivotal molecule at the crossroads of cellular metabolism, epigenetics, and signaling. As a key intermediate in the tricarboxylic acid (TCA) cycle, it is central to energy production.[1][2][3] Beyond its bioenergetic role, it functions as an essential cofactor for numerous dioxygenase enzymes, including those involved in DNA and histone demethylation, thereby linking metabolic status to epigenetic regulation and gene expression.[2][4] This guide provides an in-depth examination of the physicochemical properties, core biological functions, and critical applications of sodium 2-oxoglutarate for researchers and drug development professionals. We will explore its chemical characteristics, delve into its multifaceted roles in cellular physiology, present validated analytical methodologies for its quantification, and discuss its applications in cell culture and therapeutics, grounding all claims in authoritative references.

Introduction: The Centrality of a Keystone Metabolite

Alpha-ketoglutarate (AKG), also known as 2-oxoglutarate, is more than a simple metabolic intermediate; it is a master regulator of cellular fate and function.[1][3][4] Its disodium salt, sodium 2-oxoglutarate, is the stable, water-soluble form commonly used in experimental and clinical settings. The molecule's significance stems from its unique position linking carbon and nitrogen metabolism.[1] It serves as a critical nitrogen scavenger and a precursor for the synthesis of amino acids like glutamate and glutamine, which are vital for protein synthesis and as metabolic fuel for rapidly dividing cells, such as those in the gastrointestinal tract.[5][6] Recent research has expanded our understanding of AKG's role, highlighting its influence on lifespan extension, stem cell maintenance, and its potential as a therapeutic agent in metabolic disorders and oncology.[1][3][4] This guide aims to provide the foundational knowledge and practical insights necessary to effectively study and utilize this pleiotropic molecule.

Physicochemical Properties of Sodium 2-Oxoglutarate

A thorough understanding of a molecule's chemical properties is the bedrock of sound experimental design. Sodium 2-oxoglutarate's behavior in solution—its solubility, stability, and ionic state—dictates how it should be stored, handled, and deployed in assays.

Core Chemical Identity and Structure

Sodium 2-oxoglutarate is the disodium salt of 2-oxopentanedioic acid. The presence of two carboxyl groups and a ketone functional group confers high reactivity and polarity to the molecule.[1]

PropertyValueSource(s)
IUPAC Name Disodium 2-oxopentanedioate[2][7][8]
Synonyms Disodium 2-ketoglutarate, Disodium oxoglurate[7][9][10]
Molecular Formula C₅H₄Na₂O₅ (Anhydrous)[7][8][10]
Molecular Weight 190.06 g/mol (Anhydrous)[7][10]
226.09 g/mol (Dihydrate)[11]
CAS Number 305-72-6[7][9][10][11]
Solubility and Solution Behavior

Solubility: Sodium 2-oxoglutarate is highly soluble in water and polar solvents due to its ionic nature and the hydrogen bonding capacity of its carboxyl and ketone groups.[1][12] This high aqueous solubility is crucial for its biological role, allowing for efficient transport within the aqueous cellular environment.[1] While highly soluble in aqueous buffers like PBS (approx. 10 mg/mL for the acid form), its solubility in organic solvents such as ethanol and DMSO is more limited (approx. 10 mg/mL for the acid form).[13]

pKa Values: The parent acid, α-ketoglutaric acid, is a dicarboxylic acid with two distinct acid dissociation constants (pKa).

  • pKa1: ~2.47[1]

  • pKa2: ~4.82[1]

Insight for the Scientist: The pKa values are critical. At physiological pH (~7.4), both carboxyl groups are deprotonated, meaning the molecule exists predominantly as the 2-oxoglutarate dianion. This is the biologically active form that interacts with enzymes. When preparing stock solutions, dissolving the sodium salt in a buffered solution (e.g., PBS pH 7.2-7.4) is preferable to dissolving it in pure water to maintain a stable pH and ensure the correct ionic form.

Stability and Storage

Solid Form: As a crystalline solid, sodium 2-oxoglutarate is stable for years when stored under appropriate conditions.[13] It is hygroscopic (tending to absorb moisture from the air), so it should be kept in a tightly sealed container in a cool, dry place, often at -20°C for long-term storage.[9][13]

Aqueous Solutions: Aqueous solutions are less stable. It is recommended to prepare aqueous stock solutions fresh.[13] If storage is necessary, filter-sterilize the solution and store at 4°C for short-term use or in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Degradation can occur over time, especially at non-neutral pH or elevated temperatures.[1]

Core Biological Functions: A Metabolic and Epigenetic Hub

AKG's central position in metabolism allows it to sense and influence the cell's energetic and nutrient status. Its functions extend far beyond the mitochondria, impacting the nucleus and cytoplasm.

The Krebs Cycle and Energy Metabolism

AKG is a cornerstone intermediate of the tricarboxylic acid (TCA) or Krebs cycle.[1][2][3] It is formed from isocitrate via oxidative decarboxylation, a reaction catalyzed by the enzyme isocitrate dehydrogenase (IDH).[1][5] Subsequently, AKG is converted to succinyl-CoA by the α-ketoglutarate dehydrogenase complex, another rate-limiting step in the cycle.[6][14] This pathway is fundamental for generating reducing equivalents (NADH and FADH₂) that fuel ATP production through oxidative phosphorylation.[14]

Linking Carbon and Nitrogen Metabolism

AKG is a critical link between the metabolism of carbohydrates and proteins. Through transamination reactions, AKG can accept an amino group to form glutamate, a key non-essential amino acid and neurotransmitter.[1][2][5] This process allows the cell to synthesize amino acids and safely transport and eliminate excess nitrogen, preventing ammonia toxicity.[2][5][6]

Cofactor for AKG-Dependent Dioxygenases

Perhaps the most exciting area of recent AKG research is its role as an obligatory cofactor for a large family of Fe(II)/α-ketoglutarate-dependent dioxygenases.[2][15] These enzymes use AKG to drive hydroxylation reactions that are critical for:

  • Epigenetic Regulation: AKG is required by TET enzymes for DNA demethylation and by Jumonji C (JmjC) domain-containing histone demethylases for removing methyl marks from histones.[2][4] By controlling the levels of AKG, a cell directly links its metabolic state to its epigenetic landscape and gene expression patterns.[4]

  • Hypoxia Sensing: Prolyl hydroxylases (PHDs) use AKG to hydroxylate hypoxia-inducible factor (HIF-1α), targeting it for degradation under normal oxygen conditions.[1] When oxygen or AKG levels are low, HIF-1α is stabilized, activating the cellular response to hypoxia.

  • Collagen Synthesis: Prolyl-4-hydroxylase, essential for the formation of stable collagen triple helices, is an AKG-dependent enzyme.[3]

Caption: The central role of α-Ketoglutarate in cellular metabolism and regulation.

Analytical Methodologies for Quantification

Accurate quantification of AKG in biological samples is essential for studying its dynamics in health and disease. While colorimetric and fluorometric assays exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity.[5][16][17][18]

Principle of LC-MS/MS Quantification

LC-MS/MS methods involve three main stages:

  • Sample Preparation: Extraction of metabolites from the biological matrix (e.g., plasma, cell lysate) and removal of interfering substances like proteins.

  • Chromatographic Separation (LC): Separation of AKG from other metabolites based on its chemical properties using a high-performance liquid chromatography (HPLC) column.

  • Detection and Quantification (MS/MS): Ionization of the separated AKG and detection based on its unique mass-to-charge ratio (m/z) and the m/z of its fragments, providing high specificity.

Example Protocol: LC-MS/MS Quantification of AKG in Plasma

This protocol is a representative example based on established methodologies.[18][19][20] Researchers must validate the method in their own laboratory.

Causality Behind Choices:

  • Protein Precipitation: Acetonitrile is used to denature and precipitate proteins, which would otherwise clog the LC column and suppress the MS signal.

  • Derivatization (Optional but common): AKG is a small, polar molecule that can be difficult to retain on standard reversed-phase LC columns. Derivatization, for example with N-methyl imidazole or 2,4-dinitrophenylhydrazine (2,4-DNPH), improves its chromatographic behavior and ionization efficiency.[17][18][20]

  • Internal Standard: A stable isotope-labeled version of AKG (e.g., ¹³C₅-AKG) is added at the beginning of sample prep. It behaves identically to the endogenous AKG through extraction and analysis, allowing for precise correction of any sample loss or matrix effects.

Step-by-Step Methodology:

  • Reagents and Materials:

    • Plasma samples, AKG standard, stable isotope-labeled internal standard (IS).

    • HPLC-grade acetonitrile, water, and formic acid.

    • Derivatization agent (if used).

    • Centrifuge, vortex mixer, LC-MS/MS system.

  • Sample Preparation: a. Thaw plasma samples on ice. b. To 50 µL of plasma, add 10 µL of IS working solution. Vortex briefly. c. Add 200 µL of ice-cold acetonitrile to precipitate proteins. d. Vortex vigorously for 1 minute. e. Incubate at -20°C for 20 minutes to enhance precipitation. f. Centrifuge at 14,000 x g for 10 minutes at 4°C. g. Carefully transfer the supernatant to a new tube. h. Evaporate the supernatant to dryness under a gentle stream of nitrogen. i. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid). Vortex and transfer to an autosampler vial.

  • LC-MS/MS Analysis:

    • LC System: Agilent 1290 Infinity II or equivalent.[19]

    • Column: A C18 reversed-phase column (e.g., Agilent Zorbax) is commonly used.[19]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient runs from 5% B to 95% B over several minutes to elute compounds of varying polarity.

    • MS System: Agilent 6490 Triple Quadrupole or equivalent.[19]

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for underivatized AKG.

    • MRM Transitions: Monitor the specific parent ion -> fragment ion transitions for both endogenous AKG and the IS.

  • Data Analysis: a. Integrate the peak areas for both the AKG and IS transitions. b. Calculate the ratio of the AKG peak area to the IS peak area. c. Generate a standard curve by plotting the area ratios of known standards against their concentrations. d. Determine the concentration of AKG in the samples by interpolating their area ratios from the standard curve.[5]

Caption: A typical workflow for the quantification of AKG in plasma by LC-MS/MS.

Applications in Research and Therapeutics

The multifaceted roles of sodium 2-oxoglutarate make it a valuable tool in various research and clinical applications.

Cell Culture Supplement

AKG is frequently added to cell culture media as a readily available energy source and a key precursor for biosynthesis.

  • Rationale: Many cultured cells, particularly cancer cells and stem cells, exhibit high rates of glutaminolysis, where glutamine is converted to glutamate and then to AKG to replenish the TCA cycle—a process known as anaplerosis.[2] Supplementing with cell-permeable forms of AKG can support this high metabolic demand, improve cell viability, and maintain cellular function.

  • Stem Cell Biology: Maintaining high intracellular AKG levels is crucial for preserving the pluripotency of embryonic stem cells. It does so by promoting the activity of TET enzymes, which maintain the demethylated, "open" state of chromatin required for pluripotency gene expression.[4]

Therapeutic Potential

The ability of AKG to influence metabolism, epigenetics, and protein synthesis has led to its investigation as a therapeutic agent.

  • Aging and Longevity: Studies have shown that AKG can extend the lifespan of adult organisms like C. elegans.[3] This effect is thought to be mediated by the inhibition of ATP synthase and the TOR signaling pathway, key regulators of aging.[3]

  • Metabolic and Muscle-Wasting Disorders: As a supplement, AKG has been shown to stimulate protein synthesis and inhibit protein degradation in muscle.[6] This has led to its use in clinical settings to improve amino acid metabolism in hemodialysis patients and facilitate muscle protein synthesis in post-operative patients.[6]

  • Oncology: The role of AKG in cancer is complex. While it can fuel the TCA cycle in some tumors, in others with IDH mutations, AKG levels are depleted. Restoring AKG levels has been shown to reduce the growth of certain cancer cells, suggesting it may have context-dependent anti-tumor effects.[2]

Conclusion

Sodium 2-oxoglutarate is a deceptively simple molecule with a profound impact on cellular physiology. Its roles as a central metabolic intermediate, a critical nitrogen transporter, and an essential cofactor for epigenetic and signaling enzymes place it at the heart of cellular decision-making. For researchers in metabolism, oncology, and aging, a deep, mechanistic understanding of this keystone metabolite is not just beneficial—it is essential. The protocols and insights provided in this guide serve as a foundation for rigorous and innovative research into the complex and expanding world of α-ketoglutarate.

References

  • Wikipedia. α-Ketoglutaric acid. [Link]

  • Cell Biolabs, Inc. α-Ketoglutarate Assay Kit (Colorimetric). [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Ketoglutaric acid. [Link]

  • Agilent Technologies. Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS. [Link]

  • PubChem. 2-Oxoglutaric Acid | C5H6O5 | CID 51. [Link]

  • PubChem. Disodium oxoglurate | C5H4Na2O5 | CID 31040. [Link]

  • The Good Scents Company. disodium 2-oxoglutarate, 305-72-6. [Link]

  • Journal of Chemical & Engineering Data. Solubility Behavior of l-Arginine α-Ketoglutarate in Ten Pure and Two Binary Water + Ethanol and Water + Acetone Solvent Systems. [Link]

  • PubChem. 2-Oxoglutaric acid, sodium salt | C5H5NaO5 | CID 23672314. [Link]

  • National Institutes of Health (NIH). Alpha-Ketoglutarate: Physiological Functions and Applications. [Link]

  • ResearchGate. A Liquid Chromatography – Mass Spectrometry Method for the Determination of Alpha-Ketoglutaric Acid in Human Plasma. [Link]

  • PubMed. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. [Link]

  • Wu, N., Yang, M., Gaur, U., et al. Alpha-ketoglutarate: Physiological functions and applications. Biomol. Ther. (Seoul) 24(1), 1-8 (2016). [Link]

  • Research and Reviews: Journal of Pharmaceutical and Pharmaceutical Sciences. A Liquid Chromatography – Mass Spectrometry Method for the Determination of Alpha-Ketoglutaric Acid in Human Plasma. [Link]

  • Eukaryotic Cell. The Krebs Cycle Enzyme α-Ketoglutarate Decarboxylase Is an Essential Glycosomal Protein in Bloodstream African Trypanosomes. [Link]

  • P. aeruginosa Metabolome Database. alpha-Ketoglutarate (PAMDB000466). [Link]

  • BEVITAL AS. α-Ketoglutarate. [Link]

Sources

Unveiling the Antioxidant Potential of Alpha-Ketoglutarate Sodium Salt: An In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Alpha-ketoglutarate (AKG), a key intermediate in the Krebs cycle, has emerged as a molecule of significant interest beyond its metabolic functions, demonstrating potent antioxidant properties.[1][2][3][4] This technical guide provides an in-depth exploration of the mechanisms through which the sodium salt of AKG confers protection against oxidative stress in vitro. It details direct reactive oxygen species (ROS) scavenging capabilities, the enhancement of endogenous antioxidant defense systems, and the modulation of critical signaling pathways. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing quantitative data from pivotal studies, providing detailed experimental protocols, and visualizing complex biological interactions to support further research in the field of oxidative stress and cellular aging.

Introduction: Alpha-Ketoglutarate as a Pleiotropic Antioxidant

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize them, is a fundamental driver of cellular damage. It is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and the aging process itself.[1] Alpha-ketoglutarate, a central metabolite in cellular energy production, has been identified as a significant antioxidant agent.[5][6] Its protective effects are multifaceted, ranging from the direct detoxification of harmful oxidants to the intricate regulation of cellular signaling cascades that bolster the cell's intrinsic antioxidant capacity.[1][2][5] The sodium salt form is commonly used in experimental settings for its stability and solubility.[7]

This guide will elucidate the foundational science and practical methodologies for investigating the antioxidant properties of alpha-ketoglutarate sodium salt in vitro.

Core Antioxidant Mechanisms of Alpha-Ketoglutarate

AKG's antioxidant activity is not monolithic but rather a combination of direct chemical reactions and indirect biological modulation. Understanding these distinct yet synergistic mechanisms is crucial for designing robust in vitro experiments.

Direct Scavenging of Reactive Oxygen Species

A primary mechanism of AKG's antioxidant action is its ability to directly and non-enzymatically neutralize specific ROS, most notably hydrogen peroxide (H₂O₂).[1][2][8]

  • Reaction with Hydrogen Peroxide (H₂O₂): AKG undergoes non-enzymatic oxidative decarboxylation when it reacts with H₂O₂. In this reaction, the ketone group at the alpha-carbon is targeted, resulting in the formation of succinate, carbon dioxide (CO₂), and water.[1][2][9] This process effectively detoxifies H₂O₂, a key cytotoxic ROS, preventing it from causing damage to cellular components like DNA, lipids, and proteins.[1][2] This direct scavenging is a key reason AKG is effective in protecting cells from H₂O₂-induced damage.[1][3][8]

  • Reaction with Peroxynitrite (ONOO⁻): Studies have also demonstrated that AKG can react with and scavenge peroxynitrite, a highly reactive nitrogen species.[10] The reaction leads to the formation of succinic acid and nitrite at a neutral pH, thereby mitigating the nitrative stress that can lead to protein nitration and cellular dysfunction.[10]

AKG Alpha-Ketoglutarate Reaction Non-Enzymatic Oxidative Decarboxylation AKG->Reaction H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Reaction Succinate Succinate CO2 Carbon Dioxide (CO₂) H2O Water (H₂O) Reaction->Succinate Detoxification Reaction->CO2 Reaction->H2O

Caption: Direct scavenging of H₂O₂ by Alpha-Ketoglutarate.

Enhancement of Endogenous Antioxidant Systems

Beyond direct scavenging, AKG fortifies the cell's own antioxidant defenses.

  • Precursor to Glutathione (GSH): AKG is a direct precursor to glutamate and glutamine.[1][5] Glutamate is one of the three amino acid building blocks of glutathione (GSH), the most abundant endogenous antioxidant. By providing the raw material for GSH synthesis, AKG helps maintain or increase intracellular GSH levels, which is critical for neutralizing a wide range of ROS and detoxifying xenobiotics.[1]

  • Upregulation of Antioxidant Enzymes: In cellular models, treatment with AKG has been shown to increase the activity of key antioxidant enzymes, including Superoxide Dismutase (SOD) and Catalase (CAT).[1][5][11] SOD is responsible for converting the superoxide radical (O₂⁻) into H₂O₂, and CAT then neutralizes the H₂O₂. By boosting the activity of this enzymatic cascade, AKG helps to efficiently disarm the most prevalent ROS produced during cellular metabolism.

cluster_0 AKG as Precursor cluster_1 Enzyme Upregulation AKG Alpha-Ketoglutarate Glutamate Glutamate AKG->Glutamate via GDH GSH Glutathione (GSH) (Endogenous Antioxidant) Glutamate->GSH Synthesis AKG_mod Alpha-Ketoglutarate SOD_CAT SOD & CAT Activity AKG_mod->SOD_CAT Upregulates

Caption: Indirect antioxidant mechanisms of Alpha-Ketoglutarate.

Modulation of Cellular Signaling Pathways

AKG also functions as a signaling molecule, influencing pathways that regulate cellular stress responses.

  • Activation of CAR Signaling: AKG has been shown to activate the Constitutive Androstane Receptor (CAR) signaling pathway.[12][13] Activation of CAR leads to the increased expression of genes involved in detoxification and antioxidant responses, thereby protecting cells from oxidative stress.[13] Studies in porcine intestinal cells demonstrated that AKG administration led to increased protein levels of SOD1/2 and CAR.[12][13]

  • Suppression of mTOR Pathway: The mammalian target of rapamycin (mTOR) is a protein kinase that regulates cell growth and metabolism.[5] Inhibition of mTOR signaling is linked to increased lifespan and stress resistance. AKG has been shown to inhibit mTOR, which may contribute to its anti-aging and antioxidant effects by promoting processes like autophagy that clear damaged cellular components.[5][11]

In Vitro Experimental Protocols

To quantitatively assess the antioxidant properties of alpha-ketoglutarate sodium salt, a combination of chemical and cell-based assays is recommended.

Preparation of Alpha-Ketoglutarate Sodium Salt Stock Solution
  • Rationale: Proper preparation is critical for reproducibility. The sodium salt is typically used for its high solubility in aqueous solutions compared to the free acid form. Using a sterile, buffered solution like PBS maintains physiological pH.

  • Protocol:

    • Weigh the desired amount of high-purity alpha-ketoglutarate sodium salt (e.g., Sigma-Aldrich, Cayman Chemical).[6][9]

    • Dissolve in sterile phosphate-buffered saline (PBS, pH 7.4) to create a concentrated stock solution (e.g., 100 mM). For cell culture, ensure the PBS is of cell culture grade.

    • For some compounds, gentle warming or vortexing may be needed to ensure complete dissolution.[7]

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[7]

Chemical Radical Scavenging Assays

These assays provide a baseline measure of the direct radical-scavenging capacity of AKG in a cell-free system.

  • Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the solution's color fades to a light yellow. The change in absorbance at ~517 nm is proportional to the scavenging activity.[14][15]

  • Protocol:

    • Prepare a working solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.[14]

    • Prepare serial dilutions of the AKG sodium salt stock solution in the same solvent. A positive control, such as Ascorbic Acid or Trolox, should also be prepared.

    • In a 96-well microplate, add 20 µL of each AKG dilution (or control/blank) to respective wells.

    • Add 200 µL of the DPPH working solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.[14]

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Plot the percentage of scavenging against the concentration of AKG to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

  • Principle: ABTS is oxidized to its radical cation (ABTS•+) by an oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a loss of color that is measured at ~734 nm.[16][17][18] This assay is applicable to both hydrophilic and lipophilic antioxidants.

  • Protocol:

    • Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[19]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical.

    • Dilute the ABTS•+ stock solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.[17]

    • Prepare serial dilutions of the AKG sodium salt stock solution. Use Trolox as a standard to create a calibration curve.[16]

    • In a 96-well plate, add a small volume of the AKG dilution or standard (e.g., 10 µL).

    • Add a larger volume of the diluted ABTS•+ solution (e.g., 200 µL) to initiate the reaction.[17]

    • Incubate at room temperature for approximately 5-6 minutes.[17]

    • Measure the absorbance at 734 nm.

    • Calculate the results and express them as Trolox Equivalent Antioxidant Capacity (TEAC).

Cell-Based In Vitro Oxidative Stress Model
  • Rationale: Cell-based assays provide a more biologically relevant context than chemical assays. They account for factors like cell uptake, metabolism, and interaction with cellular machinery. A common model involves inducing oxidative stress with an agent like H₂O₂ and assessing the protective effect of the test compound.[9][20]

  • Experimental Workflow:

A 1. Cell Seeding (e.g., HT22, IPEC-J2) Plate cells and allow adherence B 2. AKG Pre-treatment Treat with various concentrations of AKG sodium salt (24h) A->B C 3. Induction of Oxidative Stress Expose cells to H₂O₂ (e.g., 200 µM for 12-24h) B->C D 4. Endpoint Assessment (Multiple Assays) C->D E Cell Viability (MTT / CCK-8 Assay) D->E F Intracellular ROS (DCFH-DA Assay) D->F G Antioxidant Enzyme Activity (SOD, CAT Assay Kits) D->G H Lipid Peroxidation (MDA Assay) D->H

Caption: Workflow for an in vitro H₂O₂-induced oxidative stress model.

  • Cell Culture: Culture HT22 cells in DMEM supplemented with 10% FBS and antibiotics. Plate cells in 96-well plates (for viability/ROS assays) or 6-well plates (for enzyme activity assays) and allow them to adhere overnight.[20]

  • AKG Pre-treatment: Remove the culture medium and add fresh medium containing various concentrations of AKG sodium salt (e.g., 1, 2, 4 mM). Include a vehicle control (medium only). Incubate for 24 hours.[20]

  • H₂O₂ Challenge: After pre-treatment, expose the cells to a pre-determined concentration of H₂O₂ (e.g., 200-600 µM) for a specified time (e.g., 12-24 hours).[20] A control group should not be exposed to H₂O₂.

  • Endpoint Analysis:

    • Cell Viability (MTT/CCK-8 Assay): Measure cell viability according to the manufacturer's protocol to assess the cytoprotective effect of AKG.

    • Intracellular ROS Measurement (DCFH-DA Assay): This is a key assay to measure the direct antioxidant effect within the cell.[21]

      • Wash cells with warm PBS.

      • Incubate cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C. DCFH-DA is cell-permeable and is deacetylated to non-fluorescent DCFH.

      • Wash cells again with PBS to remove excess probe.

      • In the presence of intracellular ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9]

      • Measure fluorescence intensity using a fluorescence microplate reader (Ex/Em ~485/535 nm) or flow cytometer. A reduction in fluorescence in AKG-treated groups indicates decreased ROS levels.[9][11]

    • Antioxidant Enzyme Activity: Prepare cell lysates and measure the activities of SOD and CAT using commercially available colorimetric assay kits.[11][22] An increase in activity in AKG-treated groups suggests an enhancement of endogenous defenses.

    • Lipid Peroxidation (MDA Assay): Measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in cell lysates using a thiobarbituric acid reactive substances (TBARS) assay.[1][11] A decrease in MDA indicates protection against membrane damage.

Data Presentation and Interpretation

Summarizing quantitative data in a structured format is essential for comparison and analysis.

Table 1: Representative Data on the Antioxidant Effects of Alpha-Ketoglutarate (AKG) In Vitro

Assay / ParameterCell Line / SystemOxidative StressorAKG ConcentrationObserved EffectReference
Intracellular ROS IPEC-J2200 µM H₂O₂Not specified41.4% decrease in ROS levels[9]
Intracellular ROS HT22H₂O₂Not specifiedSignificant decrease in ROS levels[11]
SOD Activity HT22H₂O₂Not specifiedSignificantly enhanced SOD activity[11]
GSH Levels HT22H₂O₂Not specifiedSignificantly enhanced GSH levels[11]
MDA Levels HT22H₂O₂Not specifiedSignificantly suppressed MDA accumulation[11]
Peroxynitrite Scavenging Cell-freePeroxynitrite (ONOO⁻)4 mM~50% reduction in chemiluminescence signal[10]

Note: This table is illustrative and compiles findings from multiple sources. Specific concentrations and magnitudes of effect will vary based on experimental conditions.

Conclusion and Future Directions

Alpha-ketoglutarate sodium salt demonstrates robust and multifaceted antioxidant properties in vitro. Its ability to directly scavenge key ROS like H₂O₂ and peroxynitrite, coupled with its capacity to enhance endogenous antioxidant systems and modulate protective signaling pathways, makes it a compelling compound for further investigation. The experimental protocols detailed in this guide provide a validated framework for researchers to explore and quantify these effects.

Future in vitro research should focus on elucidating the precise molecular targets within signaling pathways like CAR and mTOR, exploring its efficacy against other types of oxidants, and utilizing advanced techniques like mass spectrometry to trace the metabolic fate of AKG during oxidative stress.[23] These efforts will further solidify our understanding of AKG's protective mechanisms and guide its potential development as a therapeutic agent against oxidative stress-related pathologies.

References

  • Liu, S., He, L., & Yao, K. (2018). The Antioxidative Function of Alpha-Ketoglutarate and Its Applications. BioMed Research International. [Link]

  • Examine.com. (2025). How does alpha-ketoglutarate work? [Link]

  • He, L., et al. (2018). Alpha-ketoglutarate prevents oxidative stress by activating CAR signaling and modulating the expression of key antioxidant-associated targets in vivo and in vitro. ResearchGate. [Link]

  • Liu, S., et al. (2018). The Antioxidative Function of Alpha-Ketoglutarate and Its Applications. ResearchGate. [Link]

  • He, L., et al. (2018). Prevention of Oxidative Stress by α-Ketoglutarate via Activation of CAR Signaling and Modulation of the Expression of Key Antioxidant-Associated Targets in Vivo and in Vitro. Journal of Agricultural and Food Chemistry. [Link]

  • Tretter, L., & Adam-Vizi, V. (2004). Generation of Reactive Oxygen Species in the Reaction Catalyzed by α-Ketoglutarate Dehydrogenase. Journal of Neuroscience. [Link]

  • Gose, F., et al. (2019). Alpha-Ketoglutarate: A Potential Inner Mitochondrial and Cytosolic Protector against Peroxynitrite and Peroxynitrite-Induced Nitration? MDPI. [Link]

  • He, L., et al. (2018). Prevention of Oxidative Stress by α-Ketoglutarate via Activation of CAR Signaling and Modulation of the Expression of Key Antioxidant-Associated Targets in Vivo and in Vitro. ACS Publications. [Link]

  • Tretter, L., & Adam-Vizi, V. (2004). Generation of reactive oxygen species in the reaction catalyzed by alpha-ketoglutarate dehydrogenase. PubMed. [Link]

  • Bayliak, M., Burdyliuk, N., & Lushchak, V. (2017). Growth on Alpha-Ketoglutarate Increases Oxidative Stress Resistance in the Yeast Saccharomyces cerevisiae. PMC - NIH. [Link]

  • Liu, S., He, L., & Yao, K. (2018). The Antioxidative Function of Alpha-Ketoglutarate and Its Applications. PubMed. [Link]

  • Wang, Y., et al. (2023). α-Ketoglutarate Attenuates Oxidative Stress-Induced Neuronal Aging via Modulation of the mTOR Pathway. MDPI. [Link]

  • Bayliak, M. M., & Lushchak, V. I. (2016). Assessment of antioxidant properties of alpha-keto acids in vitro and in vivo. ResearchGate. [Link]

  • Starkov, A. A., et al. (2004). Mitochondrial α-Ketoglutarate Dehydrogenase Complex Generates Reactive Oxygen Species. Journal of Neuroscience. [Link]

  • Elabscience. Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Enzyme Method). [Link]

  • Cell Biolabs, Inc. α-Ketoglutarate Assay Kit (Colorimetric). [Link]

  • Organic Syntheses Procedure. α-KETOGLUTARIC ACID. [Link]

  • Organic Syntheses Procedure. α-KETOGLUTARIC ACID. [Link]

  • BioIVT. Cell-Based Antioxidant Assays. [Link]

  • Zheldakov, I. A., et al. (2021). Preparative Biocatalytic Synthesis of α-Ketoglutaramate. PMC - NIH. [Link]

  • Chen, J., et al. (2019). Evaluation of Alpha-Ketoglutarate Supplementation on the Improvement of Intestinal Antioxidant Capacity and Immune Response in Songpu Mirror Carp (Cyprinus carpio) After Infection With Aeromonas hydrophila. PMC - NIH. [Link]

  • BioAssay Systems. QuantiChrom™ ABTS Antioxidant Assay Kit. [Link]

  • MDPI. DPPH Radical Scavenging Assay. [Link]

  • G-Biosciences. DPPH Antioxidant Assay. [Link]

  • Agilent. Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS. [Link]

  • Google Patents.
  • ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

  • ResearchGate. (PDF) Antioxidant activity by DPPH assay: in vitro protocol. [Link]

  • Ilyasov, I. R., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. PMC - NIH. [Link]

  • Wozniak, A., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. [Link]

  • ResearchGate. What is the best method to quantify alpha Ketoglutarate produced in bacterial culture. [Link]

  • Phcogj.com. Antioxidant Activity of DPPH, CUPRAC, and FRAP Methods, as well as Activity of Alpha-Glucosidase Inhibiting Enzymes. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Preparation and Handling of 2-Oxoglutaric Acid Sodium Salt Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of 2-Oxoglutarate

2-Oxoglutaric acid, also known as alpha-ketoglutarate (α-KG), is a pivotal metabolite and signaling molecule at the nexus of cellular carbon and nitrogen metabolism.[1][2] As a key intermediate in the tricarboxylic acid (TCA) cycle, it is fundamental to cellular energy production (ATP synthesis).[3][4][5] Beyond bioenergetics, 2-oxoglutarate serves as a primary nitrogen transporter and a crucial cofactor for a wide array of dioxygenase enzymes, including those involved in epigenetic modifications (histone and DNA demethylation) and hypoxia sensing.[1][5]

Given its multifaceted roles, the supplementation of 2-oxoglutarate into experimental systems such as cell cultures or enzymatic assays is a common practice. The biological relevance and activity of this molecule are critically dependent on its concentration and stability. Therefore, the accurate and consistent preparation of a high-quality stock solution is a foundational prerequisite for reproducible and reliable experimental outcomes.

This document provides a comprehensive, field-tested guide for the preparation, quality control, and storage of 2-oxoglutaric acid sodium salt stock solutions, designed for researchers and drug development professionals. We emphasize the causality behind each procedural step to empower users with the knowledge to adapt protocols to their specific experimental needs.

Material and Reagent Specifications

The quality of the starting materials directly dictates the quality of the final stock solution. Sourcing high-purity reagents is non-negotiable for sensitive biological assays.

Solute: 2-Oxoglutaric Acid Sodium Salt

Several forms of the salt are commercially available. The disodium salt dihydrate is common and highly soluble.[6][7] It is crucial to use the correct molecular weight corresponding to the specific salt form for accurate molarity calculations.

PropertyValue (for Disodium Salt Dihydrate)Source
Chemical Formula C₅H₄Na₂O₅·2H₂O[7][8]
Molecular Weight 226.13 g/mol [7]
Appearance White crystalline powder[7][8]
Solubility (in Water) Highly soluble; ≥1 M[6]
Storage (Solid) Room Temperature, hygroscopic.[7][9] Store in a dry, well-ventilated place.[10][11]

Causality: 2-Oxoglutaric acid sodium salt is hygroscopic, meaning it readily absorbs moisture from the air.[6][9] Improper storage of the powdered form can lead to clumping and, more critically, inaccuracies in weighing, resulting in stock solutions of incorrect concentration. Always ensure the container is tightly sealed and stored in a desiccator if possible.

Solvent Selection

The choice of solvent is dictated entirely by the downstream application.

  • Nuclease-Free, Ultra-Pure Water: The universal solvent for most applications, including many enzymatic assays.

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4: Recommended for direct addition to cell culture media to avoid osmotic or pH shock. The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[12][13]

  • Specific Assay Buffers (e.g., HEPES, Tris): For enzymatic assays where maintaining a specific pH and ionic strength is critical for enzyme activity.

Workflow for Stock Solution Preparation

This workflow outlines the critical steps from powder to a validated, ready-to-use stock solution.

G cluster_prep Preparation cluster_qc Sterilization & QC cluster_storage Storage weigh 1. Weigh Powder dissolve 2. Dissolve in Solvent weigh->dissolve ph_adjust 3. pH Adjustment (Optional) dissolve->ph_adjust filter 4. Sterile Filtration ph_adjust->filter qc_check 5. Quality Control Checks filter->qc_check aliquot 6. Aliquot qc_check->aliquot store 7. Store at -20°C or -80°C aliquot->store

Caption: General workflow for preparing 2-oxoglutarate stock solution.

Detailed Step-by-Step Protocol: 1 M Stock Solution

This protocol details the preparation of a 100 mL, 1 M stock solution of 2-Oxoglutaric Acid Disodium Salt Dihydrate.

Required Equipment
  • Analytical balance

  • Sterile 100 mL volumetric flask

  • Sterile magnetic stir bar and stir plate

  • pH meter (calibrated)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile, conical centrifuge tubes (for aliquots)

  • Pipettes and sterile tips

Protocol Steps
  • Calculation: To prepare 100 mL of a 1 M solution using the disodium salt dihydrate (MW = 226.13 g/mol ), calculate the required mass: Mass = Molarity × Volume × Molecular Weight Mass = 1 mol/L × 0.1 L × 226.13 g/mol = 22.613 g

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 22.613 g of 2-oxoglutaric acid disodium salt dihydrate. Transfer the powder to the 100 mL volumetric flask.

    • Causality: Performing this step in a sterile hood minimizes the initial microbial load before the filtration step.

  • Dissolution: Add approximately 80 mL of your chosen solvent (e.g., ultra-pure water) to the volumetric flask. Add the sterile magnetic stir bar and place the flask on a stir plate at room temperature. Stir until the powder is completely dissolved. The solution should be clear and colorless.

    • Causality: Adding less than the final volume allows for pH adjustments before bringing the solution to its final volume, ensuring maximum concentration accuracy.

  • pH Measurement and Adjustment (Application-Dependent):

    • Once dissolved, measure the pH of the solution. The sodium salt of this weak acid will result in a slightly alkaline solution.

    • For applications requiring a specific pH (e.g., physiological pH ~7.4 for cell culture), adjust the pH using sterile 1 N HCl or 1 N NaOH as needed. Add the acid/base dropwise while stirring and monitoring the pH.

    • Causality: Drastic changes in pH upon adding the stock to your experimental system can alter protein function or cell viability. Pre-adjusting the stock solution prevents this.

  • Final Volume Adjustment: Carefully add the solvent to the volumetric flask until the bottom of the meniscus reaches the 100 mL calibration mark. Invert the flask several times to ensure the solution is homogenous.

  • Sterile Filtration:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a sterile container (e.g., a 100 mL sterile bottle or directly into aliquot tubes).

    • Causality: This is a critical step for any biological application, especially cell culture, to remove any potential bacterial or fungal contaminants.[3] Autoclaving is not recommended as heat can degrade 2-oxoglutarate.

  • Aliquoting: Immediately dispense the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge or cryovial tubes.

    • Causality: Aliquoting is essential to prevent degradation and contamination of the entire stock from repeated freeze-thaw cycles and frequent handling.[3][4]

  • Storage and Stability: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the aliquots protected from light.

    • -20°C: Stable for up to 1 month.[3][4]

    • -80°C: Stable for up to 6 months.[3][4]

    • Aqueous solutions at 4°C or room temperature are not recommended for storage longer than one day. [12]

Quality Control: A Self-Validating System

To ensure the integrity of your experiments, perform quality control checks on your newly prepared stock solution.

QC_Check cluster_tests Validation Tests stock Prepared Stock Solution ph pH Verification stock->ph sterility Sterility Test stock->sterility conc Concentration Assay stock->conc

Sources

metabolic flux analysis using 13C-labeled sodium 2-oxoglutarate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Unraveling Metabolic Fates: A Guide to 13C-Metabolic Flux Analysis Using Labeled Sodium 2-Oxoglutarate

Abstract

2-Oxoglutarate (α-Ketoglutarate, α-KG) is a cornerstone of cellular metabolism, uniquely positioned at the intersection of the tricarboxylic acid (TCA) cycle and nitrogen metabolism.[1][2] Its role extends beyond bioenergetics, acting as a critical signaling molecule and a co-substrate for a vast family of dioxygenases that regulate epigenetics, collagen synthesis, and hypoxic responses.[3] Understanding the dynamic allocation of 2-oxoglutarate through these competing pathways is crucial for elucidating disease states and identifying novel therapeutic targets. This guide provides a comprehensive framework for designing and executing 13C-Metabolic Flux Analysis (¹³C-MFA) experiments using ¹³C-labeled sodium 2-oxoglutarate to quantitatively map its metabolic fate within cultured mammalian cells. We offer detailed, field-tested protocols, explain the rationale behind critical experimental choices, and provide a roadmap for data analysis and interpretation.

The Principle: Why Trace 2-Oxoglutarate?

¹³C-MFA is a powerful technique that quantifies the rates (fluxes) of intracellular metabolic pathways.[4][5] The methodology relies on introducing a nutrient labeled with the stable isotope ¹³C and tracking its incorporation into downstream metabolites using mass spectrometry (MS).[6][7] The resulting distribution of ¹³C atoms, known as the Mass Isotopomer Distribution (MID), provides a unique signature for the metabolic pathways that were active.[8]

Using ¹³C-labeled 2-oxoglutarate as a tracer offers a direct window into its complex metabolic network. Unlike tracers like glucose or glutamine which enter pathways "upstream," introducing labeled 2-oxoglutarate allows for precise interrogation of its immediate downstream fates:

  • Oxidative TCA Cycle Flux: The conversion of 2-oxoglutarate to succinyl-CoA by the 2-oxoglutarate dehydrogenase complex (OGDHC) represents a key energy-generating step.[9][10]

  • Reductive Carboxylation: In certain conditions, such as hypoxia or mitochondrial dysfunction, 2-oxoglutarate can be reductively carboxylated back to isocitrate and citrate, a pathway crucial for lipid synthesis.

  • Transamination and Amino Acid Synthesis: 2-oxoglutarate is a primary nitrogen acceptor, readily converting to glutamate via transamination.[2][11] This glutamate can then be used to synthesize other amino acids like glutamine, proline, and arginine.[12]

  • Dioxygenase Activity: As a co-substrate for hundreds of 2-OG-dependent dioxygenases (2-OGDDs), the consumption of 2-oxoglutarate is linked to a wide array of regulatory processes.[3]

By measuring the ¹³C enrichment in metabolites like succinate, citrate, glutamate, and proline, we can mathematically deduce the relative and absolute fluxes through these competing pathways.

Experimental Design: The Blueprint for a Successful Flux Study

A robust ¹³C-MFA experiment is built on careful planning. The choices made here will directly impact the quality and interpretability of the final flux map.

Choosing the Right Isotopic Tracer

The selection of the specific ¹³C-labeled 2-oxoglutarate isotopologue is critical for maximizing the information obtained.

TracerRationale & Primary Application
[U-¹³C₅]-Sodium 2-Oxoglutarate All five carbon atoms are labeled. This is the most versatile tracer, providing comprehensive labeling of all downstream metabolites. It is ideal for obtaining a global view of 2-oxoglutarate metabolism and is highly recommended for initial studies.
[1-¹³C]-Sodium 2-Oxoglutarate Only the C1 carboxyl carbon is labeled. This label is lost as ¹³CO₂ during the OGDHC reaction. Comparing the labeling patterns from this tracer with a [U-¹³C₅] tracer can provide specific insights into TCA cycle activity versus biosynthetic pathways.[13]
[5-¹³C]-Sodium 2-Oxoglutarate The C5 carboxyl carbon is labeled. This tracer is useful for distinguishing the directionality of flux and tracking the fate of the carbon backbone in transamination and subsequent reactions.

Causality: The choice of tracer dictates which atomic transitions can be monitored. A uniformly labeled ([U-¹³C₅]) tracer ensures that every carbon entering a downstream pathway carries a label, maximizing the signal for detection and simplifying the initial analysis of all possible fates.[14] Position-specific tracers are more advanced tools used to resolve specific ambiguities, such as the reversibility of certain reactions.

Cell Culture and Isotopic Labeling Strategy

The goal is to achieve an isotopic steady state , where the fractional enrichment of ¹³C in intracellular metabolites becomes constant over time. This indicates that the rate of label incorporation is balanced by the rate of metabolite turnover.

  • Media Formulation: It is crucial to use a defined culture medium where the concentration of unlabeled 2-oxoglutarate and its primary precursors (e.g., glutamine) are known. For the experiment, the standard medium is replaced with a labeling medium where unlabeled sodium 2-oxoglutarate is substituted with the desired ¹³C-labeled version at the same concentration.

  • Reaching Steady State: The time required to reach isotopic steady state varies depending on the cell type and the specific metabolic pathway. Fast-turnover pathways like the TCA cycle may reach steady state within hours, while pathways involving larger pools, like amino acid synthesis, may take longer.[15] A time-course experiment (e.g., harvesting cells at 0, 1, 4, 8, and 24 hours post-labeling) is essential to determine the optimal labeling duration for your specific system.

  • Trustworthiness: Verifying isotopic steady state is a self-validating step. If the isotopic enrichment of key metabolites (e.g., glutamate, succinate) does not change between the later time points of your time-course experiment, you can be confident that a steady state has been achieved, which is a core assumption for many MFA models.[16][17]

Detailed Protocols

The following protocols provide a step-by-step guide from cell culture to sample analysis.

Protocol 1: Cell Culture and ¹³C-Labeling
  • Cell Seeding: Seed adherent cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) to reach 70-80% confluency on the day of the experiment. This ensures cells are in an exponential growth phase with active metabolism.

  • Medium Preparation: Prepare the ¹³C-labeling medium by supplementing a base medium (e.g., DMEM without glucose, glutamine, or pyruvate) with dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled precursors, and all necessary components, including the ¹³C-labeled sodium 2-oxoglutarate.[18]

  • Initiate Labeling:

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cell monolayer twice with pre-warmed, sterile Phosphate-Buffered Saline (PBS) to remove residual unlabeled medium.[15]

    • Immediately add the pre-warmed ¹³C-labeling medium to the plates.

  • Incubation: Place the cells back in the incubator (37°C, 5% CO₂) for the predetermined duration required to reach isotopic steady state.

Protocol 2: Metabolite Quenching and Extraction

Causality: This is the most critical step for ensuring data integrity. Cellular metabolism is rapid, and enzymatic reactions must be halted instantly to capture an accurate snapshot of the metabolite pools at the time of harvesting. Cold methanol is highly effective at quenching metabolism by denaturing enzymes and simultaneously extracting polar metabolites.[19][20]

  • Quenching:

    • Remove the culture plate from the incubator.

    • Place the plate on a bed of dry ice.

    • Aspirate the labeling medium as quickly as possible.

    • Immediately add 1 mL (for a 6-well plate) of ice-cold, MS-grade 80% methanol (-80°C).

  • Cell Lysis and Collection:

    • Incubate the plate on dry ice for 15 minutes to allow for complete cell lysis.

    • Use a cell scraper to scrape the frozen cell lysate into the cold methanol.

    • Transfer the entire lysate suspension to a pre-chilled microcentrifuge tube.[21]

  • Extraction:

    • Vortex the tube vigorously for 1 minute.

    • Centrifuge at >13,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.[19]

  • Sample Collection:

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.

    • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried pellets at -80°C until analysis.

Protocol 3: Sample Analysis by Mass Spectrometry

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the target metabolites and available instrumentation.

A. GC-MS Analysis (for TCA intermediates and amino acids):

Causality: Many key metabolites like organic acids and amino acids are not volatile enough for GC analysis. Derivatization with an agent like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replaces acidic protons with bulky, non-polar TBDMS groups, making the metabolites volatile and thermally stable for GC separation.[22][23]

  • Derivatization:

    • Reconstitute the dried metabolite extract in 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate for 90 minutes at 30°C to protect carbonyl groups.

    • Add 30 µL of MTBSTFA and incubate for 60 minutes at 60°C.

  • GC-MS Injection: Inject 1 µL of the derivatized sample onto the GC-MS system.

  • Data Acquisition: Acquire data in full scan mode to capture the entire mass spectrum of each eluting compound. This is essential for determining the full mass isotopomer distribution.

B. LC-MS/MS Analysis:

Causality: LC-MS is ideal for analyzing a broader range of metabolites without derivatization and is particularly suited for compounds that are thermally labile.[24] Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for separating polar central carbon metabolites.

  • Sample Reconstitution: Reconstitute the dried metabolite extract in an appropriate solvent, typically a mixture of acetonitrile and water compatible with your LC method.

  • LC Separation: Separate metabolites using a suitable LC column and gradient (e.g., HILIC for polar metabolites).

  • MS Data Acquisition: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire data. Perform full scan analysis to detect all isotopologues (M+0, M+1, M+2, etc.) for each metabolite of interest.

Visualization of Key Concepts

Metabolic Pathways of 2-Oxoglutarate

two_oxoglutarate_pathways cluster_tca TCA Cycle cluster_amino_acid Amino Acid Metabolism cluster_signaling Signaling & Biosynthesis Isocitrate Isocitrate Two_OG 2-Oxoglutarate Isocitrate->Two_OG IDH Two_OG->Isocitrate IDH (reductive) Succinyl_CoA Succinyl_CoA Two_OG->Succinyl_CoA OGDHC Glutamate Glutamate Two_OG->Glutamate Transaminases Succinate_CO2 Succinate + CO2 Two_OG->Succinate_CO2 2-OGDDs Succinate Succinate Succinyl_CoA->Succinate Glutamine Glutamine Glutamate->Glutamine Proline Proline Glutamate->Proline

Caption: Key metabolic fates of 2-Oxoglutarate.

Experimental Workflow for ¹³C-MFA

mfa_workflow cluster_exp Experimental Phase cluster_analysis Analytical Phase A 1. Cell Culture (Reach exponential phase) B 2. Isotope Labeling (Add 13C-2-Oxoglutarate) A->B C 3. Quench Metabolism (Cold 80% Methanol) B->C D 4. Metabolite Extraction C->D E 5. MS Analysis (GC-MS or LC-MS) D->E Dried Extract F 6. Data Processing (Identify peaks, correct for natural isotope abundance) E->F G 7. Flux Calculation (Metabolic Modeling Software) F->G H 8. Flux Map Visualization & Biological Interpretation G->H

Caption: General workflow for ¹³C-Metabolic Flux Analysis.

Data Analysis: From Raw Peaks to Biological Insight

  • Peak Integration and Isotopologue Distribution: The raw MS data is processed to identify and integrate the peaks corresponding to the targeted metabolites. For each metabolite, the areas of the unlabeled peak (M+0) and its labeled isotopologues (M+1, M+2, etc.) are determined.

  • Correction for Natural Abundance: The measured MIDs must be corrected for the natural abundance of ¹³C (~1.1%) and other heavy isotopes in both the metabolite and any derivatization agents.[25] Software tools like IsoCorrectoR are available for this purpose.

  • Metabolic Modeling and Flux Calculation: The corrected MIDs, along with any measured extracellular fluxes (e.g., nutrient uptake rates), are used as inputs for specialized software.[26] These programs use a metabolic network model to simulate the expected MIDs for a given set of fluxes and iteratively adjust the fluxes until the simulated MIDs best match the experimental data.

Software ToolKey FeaturesType
INCA MATLAB-based. User-friendly interface. Can analyze both steady-state and non-steady-state data.[27][28]Academic (Free)
METRAN Based on the Elementary Metabolite Units (EMU) framework, which simplifies complex calculations.[29]Commercial
OpenFlux Open-source software designed for ¹³C-based MFA.[30]Open Source

Applications in Research and Drug Development

  • Target Identification: By comparing the metabolic flux maps of healthy versus diseased cells (e.g., cancer cells), researchers can identify metabolic pathways that are uniquely essential for the disease state, revealing novel drug targets.[6]

  • Mechanism of Action Studies: ¹³C-MFA can precisely determine how a drug candidate alters metabolic networks, providing critical information on its on-target and off-target effects.

  • Biomarker Discovery: Altered flux through specific pathways can lead to the secretion of metabolites that can serve as biomarkers for disease presence or drug efficacy.

References

  • Benchchem. (n.d.). Experimental Setup for 13C Labeling Studies in Cell Culture: Application Notes and Protocols.
  • Singh, R. P., & Singh, S. (2020). Biochemical pathways to α-ketoglutarate, a multi-faceted metabolite. PubMed.
  • Alonso, A. P., et al. (2012). Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. PubMed.
  • (2012). 13C Metabolic Flux Analysis: From the Principle to Recent Applications. Semantic Scholar.
  • Bunik, V. I., & Fernie, A. R. (2009). Metabolic control exerted by the 2-oxoglutarate dehydrogenase reaction: a cross-kingdom comparison of the crossroad between energy production and nitrogen assimilation. Portland Press.
  • Dubey, K., et al. (n.d.). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PMC.
  • (2014). MFA Suite™. MFA Suite.
  • (n.d.). Metabolic Pathways of 16 Amino Acids Degrading into α-Ketoglutarate. Creative Proteomics.
  • Huergo, L. F., & Dixon, R. (2015). The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite. PMC.
  • Wang, Y., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. PMC.
  • (n.d.). α-Ketoglutaric acid. Wikipedia.
  • (n.d.). Overview of 13c Metabolic Flux Analysis. Creative Proteomics.
  • (n.d.). Commonly used software tools for metabolic flux analysis (MFA). ResearchGate.
  • Wu, N., et al. (2016). Alpha-Ketoglutarate: Physiological Functions and Applications. PMC.
  • Zhang, J., et al. (2017). Interpreting metabolic complexity via isotope-assisted metabolic flux analysis. NSF Public Access Repository.
  • (2016). Alpha-Ketoglutarate: Physiological Functions and Applications. Semantic Scholar.
  • Kind, T. (2017). Flux-analysis. Fiehn Lab.
  • (2014). What is INCA (Isotopomer Network Compartmental Analysis)? YouTube.
  • (n.d.). METRAN - Software for 13C-metabolic Flux Analysis. MIT Technology Licensing Office.
  • Araújo, W. L., et al. (2014). 2-Oxoglutarate: linking TCA cycle function with amino acid, glucosinolate, flavonoid, alkaloid, and gibberellin biosynthesis. Frontiers.
  • Li, L., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. PMC.
  • (n.d.). Preparation of cell samples for metabolomics. Mass Spectrometry Research Facility.
  • Adao, R., et al. (2022). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. ResearchGate.
  • (n.d.). Isotope Tracer Analysis and Metabolic Flux Analysis. McCullagh Research Group.
  • Benchchem. (n.d.). Application Notes and Protocols for Detecting ¹³C Labeled Metabolites using Mass Spectrometry.
  • Benchchem. (n.d.). 2-Oxoglutaric Acid: A Pivotal Intermediate in Cellular Metabolism and Beyond.
  • Benchchem. (n.d.). The Crossroads of Metabolism and Signaling: An In-depth Technical Guide to 2-Oxoglutaric Acid Pathways.
  • Adao, R., et al. (2022). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. PMC.
  • (n.d.). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. SHIMADZU CORPORATION.
  • (n.d.). 13 C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells. Bio-protocol.
  • Heuillet, M., et al. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. MDPI.
  • (2013). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent.
  • (n.d.). Automating Metabolic Flux Analysis with Symphony and Polly. Waters.
  • (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. . Retrieved from

  • Nemtseva, E., et al. (2017). Characterization of rapid extraction protocols for high-throughput metabolomics. PMC.
  • (2018). High Quality 13C metabolic flux analysis using GC-MS. RWTH Publications.
  • (n.d.). Metabolomics Sample Extraction. MetwareBio.
  • (2022). Protocol: Metabolite Extraction from Cells. MSU Mass Spectrometry Facility.
  • Benchchem. (n.d.). Principle of 13C Metabolic Flux Analysis: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
  • Benchchem. (n.d.). Application Notes and Protocols for Integrating 13C Labeling Data with Other Omics Datasets.
  • Kohlstedt, M., et al. (2022). GC/MS-based 13C metabolic flux analysis resolves the parallel and cyclic photomixotrophic metabolism of Synechocystis sp. PCC 6803 and selected deletion mutants including the Entner-Doudoroff and phosphoketolase pathways. PMC.
  • (n.d.). LC-MS/MS parameters used for 13 C and 15 N labeling experiments. ResearchGate.
  • (2022). Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. YouTube.
  • Yang, C., et al. (2022). 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo. PMC.
  • (n.d.). Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS. Springer Nature Experiments.
  • Miyazawa, T., et al. (2025). Synthesis of [1-13C]2-Oxoglutaric Acid and 13C Breath Tests Designed to Assess TCA Cycle Flux. PubMed.
  • (n.d.). Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors. Recent.
  • Fan, T. W.-M., et al. (2015). 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts. PubMed.
  • Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 2-Oxoglutaric Acid (Sodium Salt)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving stability of 2-oxoglutaric acid sodium salt (


-KG) in solution
Audience:  Researchers, Scientists, and Drug Development Professionals
Last Updated:  February 13, 2026

Executive Summary: The Instability Paradox

2-Oxoglutaric acid (alpha-ketoglutarate,


-KG) is a metabolic lynchpin—acting as a Krebs cycle intermediate, a cofactor for Fe(II)/2-OG-dependent dioxygenases (e.g., HIF prolyl hydroxylases, histone demethylases), and a longevity-associated metabolite.

The Problem: While the sodium salt is highly soluble, the molecule is chemically fragile in solution. It suffers from oxidative decarboxylation and keto-enol tautomerization , leading to the formation of succinate and polymerization byproducts. Using degraded


-KG can lead to false negatives in enzymatic assays and inconsistent metabolic phenotypes in cell culture.

The Solution: Stability is achieved by controlling three variables: pH (acidity) , Temperature (cryogenic) , and Oxidation potential (inert atmosphere) .

The Degradation Mechanism (The "Why")

To preserve


-KG, you must understand how it breaks down. The primary enemy is non-enzymatic oxidative decarboxylation , often catalyzed by trace metals or Reactive Oxygen Species (ROS) like hydrogen peroxide (

).
Mechanism of Action[1][2][3]
  • Enolization: In solution, the ketone group at C2 equilibrates between the keto form (stable) and the enol form (reactive). This is acid/base catalyzed.

  • Oxidation: The enol form is susceptible to attack by ROS or trace metals (e.g.,

    
    ), cleaving the C1-C2 bond.
    
  • Decarboxylation: This cleavage releases

    
     and converts 
    
    
    
    -KG into succinate (inactive in 2-OG dependent assays) or other short-chain carboxylic acids.
Visualization: The Degradation Pathway

G cluster_0 Degradation Zone AKG 2-Oxoglutarate (Keto Form) Enol Enol Intermediate (Reactive) AKG->Enol Tautomerization (pH > 7.0 accelerates) Succinate Succinate (Inactive Byproduct) Enol->Succinate Oxidative Decarboxylation CO2 CO2 Enol->CO2 ROS ROS / Trace Metals (Catalyst) ROS->Enol

Figure 1: The non-enzymatic oxidative decarboxylation pathway of 2-oxoglutarate. Alkaline pH promotes the reactive enol form, while ROS drives the irreversible conversion to succinate.

Preparation & Storage Protocols (The "How")

Protocol A: Preparation of a Stable Stock Solution (1 M)

Use this protocol for enzymatic assays or long-term storage.

Reagents:

  • 2-Oxoglutaric acid disodium salt dihydrate (MW: ~226.1 g/mol ) or monosodium salt (MW: ~168.1 g/mol ).

  • Solvent: Degassed Milli-Q water or 10 mM HEPES (pH 7.2). Avoid Tris (see Troubleshooting).

Step-by-Step:

  • Weighing: Calculate mass for 10 mL of 1 M solution.

    • Calculation:

      
      .
      
  • Dissolution (Cold): Place the vessel on ice. Add 8 mL of degassed water. Vortex until dissolved. The reaction can be slightly exothermic; keep it cool to prevent immediate degradation.

  • pH Adjustment (Critical):

    • The sodium salt solution will be near neutral.

    • For Storage: Adjust pH to 6.0 - 6.5 using HCl. Slightly acidic conditions suppress the enol form.

    • For Immediate Use: Adjust to pH 7.2 - 7.4 using NaOH.

  • Filtration: Sterile filter using a 0.22 µm PVDF or PES membrane.

  • Aliquot & Freeze: Aliquot into light-protective (amber) tubes. Flush with Nitrogen or Argon gas if available.

  • Storage: Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year).

Protocol B: Cell Culture Supplementation

-KG degrades spontaneously in DMEM/RPMI due to interactions with amino acids and metals.
  • Freshness: Always prepare the stock fresh on the day of the experiment if possible.

  • Vehicle: Dissolve in PBS or water.

  • Addition: Add to media immediately prior to incubation.

  • Media Choice: Avoid media with high levels of transition metals (Fe, Cu) if not required, as these catalyze auto-oxidation.

Visualization: Optimized Workflow

Workflow Start Weigh Sodium Salt Dissolve Dissolve in Degassed H2O (ON ICE) Start->Dissolve Adjust Adjust pH (Storage: pH 6.0 | Use: pH 7.4) Dissolve->Adjust Filter Sterile Filter (0.22 µm) Adjust->Filter Aliquot Aliquot into Amber Tubes (Nitrogen Flush) Filter->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Figure 2: Step-by-step workflow for preparing high-stability 2-oxoglutarate stock solutions.

Stability Data & Comparison

ConditionFormStability EstimateNotes
Solid (Powder) Sodium Salt2 YearsStore at 2-8°C, desiccated. Hygroscopic.
Solution (pH 7.4) 1 M in Water< 24 Hours (RT)Rapid auto-oxidation. Turns yellow/brown.
Solution (pH 6.0) 1 M in Water6 Months (-20°C)Recommended storage condition.
Cell Media (37°C) 1-10 mM< 12 HoursReacts with amino acids (transamination).
Tris Buffer 1 M SolutionUnstablePotential Schiff base formation with primary amines.

Troubleshooting & FAQs

Q1: My -KG solution turned yellow/brown after thawing. Is it safe to use?

A: No. The color change indicates polymerization and oxidative degradation products.

  • Cause: Exposure to air or repeated freeze-thaw cycles.

  • Fix: Discard the aliquot. For future stocks, flush tubes with Nitrogen gas before capping and store in single-use aliquots to avoid freeze-thaw cycles.

Q2: Why do you recommend avoiding Tris buffer for storage?

A: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine .[1][2]

  • Chemistry: Ketones (like

    
    -KG) can react with primary amines to form Schiff bases  (imines), especially over long storage periods or at higher temperatures.
    
  • Recommendation: Use HEPES or MOPS for buffering, or simply store in water and adjust pH upon use.

Q3: Can I autoclave my -KG stock solution?

A: Absolutely not.

  • Reason: The high heat (121°C) will cause rapid decarboxylation and caramelization.

  • Protocol: Always use 0.22 µm sterile filtration (PES or PVDF membranes).

Q4: I am adding -KG to cell culture media, but I see no metabolic effect. Why?

A: There are two common reasons:

  • Permeability:

    
    -KG has limited cell permeability due to its negative charge. Consider using dimethyl-2-oxoglutarate  (cell-permeable ester), which is hydrolyzed intracellularly to active 
    
    
    
    -KG.
  • Media Degradation:

    
    -KG degrades rapidly in media containing amino acids and iron. Refresh the media with 
    
    
    
    -KG daily or every 12 hours for long-term experiments.
Q5: Should I use the Free Acid or the Sodium Salt?

A: Use the Sodium Salt for biological solutions.

  • Free Acid: Poor solubility in water; requires harsh pH adjustment to dissolve, which can overshoot and cause degradation.

  • Sodium Salt: Dissolves instantly in water.

Experimental Validation (Quality Control)

Before running expensive LC-MS or enzymatic assays, validate your stock:

  • Visual Check: Solution must be colorless . Any yellow tint = degradation.

  • pH Check: If the pH has drifted significantly (> 0.5 units) from the time of preparation, degradation (releasing acidic byproducts) may have occurred.

  • Enzymatic Validation: Run a standard curve using Glutamate Dehydrogenase (GDH).

    • Reaction:

      
      .
      
    • Readout: Monitor decrease in absorbance at 340 nm (NADH consumption).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 51, 2-Oxoglutaric acid. Source:[Link]

  • MacKenzie, E. D., et al. (2007). Cell-permeating -ketoglutarate derivatives modulate hypoxia-inducible factor-1 (HIF-1) and cause erythrocytosis. Molecular and Cellular Biology. Context: Discusses the stability and permeability issues of -KG in cell culture.
  • Chin, R. M., et al. (2014). The metabolite

    
    -ketoglutarate extends lifespan by inhibiting ATP synthase and TOR. Nature.
    Source:[Link]
    
  • Koivunen, P., et al. (2007). Inhibition of Hypoxia-Inducible Factor (HIF) Hydroxylases by Citric Acid Cycle Intermediates. Journal of Biological Chemistry.

Sources

Technical Support Center: 2-Oxoglutaric Acid (Alpha-Ketoglutarate) Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pH Adjustment, Solubility, and Stability Protocols Audience: Researchers, Formulation Scientists, and Cell Culture Specialists

Introduction: The "Hidden" Complexity of Alpha-Ketoglutarate

While 2-Oxoglutaric acid (2-OG, or


-ketoglutarate) is a standard Krebs cycle intermediate, it presents a unique chemical challenge: instability at alkaline pH . Many researchers encounter solutions turning yellow or brown—a sign of oxidative decarboxylation or aldol-like condensation reactions that render the compound biologically inactive.

This guide replaces generic "dissolve and adjust" instructions with a chemically grounded protocol designed to preserve the integrity of your molecule.

Module 1: Know Your Starting Material

Troubleshooting Question: "Why won't my powder dissolve, or why is the pH unexpectedly high/low?"

Answer: The solubility and native pH depend entirely on which form of the compound you purchased. Confusion between the Free Acid and the Sodium Salts is the most common cause of experimental error.

Compound FormChemical NatureSolubility (Water)Native pH (1M Solution)Adjustment Strategy
Free Acid 2-Oxoglutaric Acid (

)
Low (~10 mg/mL)Highly Acidic (< 2.0)Requires Base: Must add NaOH to dissolve.
Monosodium Salt Sodium 2-Oxoglutarate (

)
High (> 100 mg/mL)Acidic (~3.5 - 4.5)Requires Base: Add NaOH to reach physiological pH.
Disodium Salt Disodium 2-Oxoglutarate (

)
High (> 100 mg/mL)Neutral/Basic (~7.3)Ready-to-Use: Often needs no adjustment or slight HCl.

Critical Check: Check the CAS number on your bottle.

  • Free Acid: 328-50-7

  • Disodium Salt: 305-72-6

  • Monosodium Salt: 22202-68-2

Module 2: The pH Adjustment Protocol (The "Yellowing" Risk)

Troubleshooting Question: "My solution turned yellow after adding NaOH. Is it still good?"

Answer: No. A yellow or brown color indicates degradation (polymerization or formation of parapyruvate-like species). This happens when the local pH exceeds 8.5-9.0, even momentarily.

Protocol: Safe Dissolution of Free Acid or Monosodium Salt

Goal: Prepare a 1 M Stock Solution at pH 7.2 without triggering degradation.

  • Preparation: Calculate the required mass for your target volume (e.g., 10 mL).

    • Note: Do not add the full volume of water yet.

  • Slurry Formation: Add the powder to a beaker. Add approx. 70% of the final volume of ultrapure water.

    • Observation: If using Free Acid, it will remain a cloudy slurry. This is normal.

  • Active Monitoring: Place the beaker on a magnetic stirrer with a calibrated pH probe submerged.

  • Titration (The Danger Zone):

    • Use 5 M NaOH for the initial adjustment and 1 M NaOH for fine-tuning.

    • Add NaOH dropwise while stirring vigorously.

    • Mechanism:[1][2] As the pH rises, the free acid deprotonates and enters the solution.[3]

  • The Critical Stop: Stop adding base immediately when the pH reaches 7.0 - 7.2 .

    • WARNING: Do not overshoot to pH 8.0+ thinking you can "bring it back down" with acid. The chemical damage (enolization) is often irreversible.

  • Finalize: Add water to the final target volume.

Protocol: Disodium Salt (The "Easy" Way)
  • Dissolve the Disodium salt in water.

  • Measure pH. It will likely be 7.2 – 7.5 .

  • If > 7.5, add dilute HCl dropwise to reach 7.2.

  • Why this is preferred: It avoids the risk of high-pH degradation entirely.

Module 3: Visualization of the Workflow

The following diagram illustrates the decision tree for handling different forms of 2-OG to ensure stability.

G Start Start: Identify Chemical Form FreeAcid Free Acid (CAS 328-50-7) Start->FreeAcid MonoSalt Monosodium Salt (CAS 22202-68-2) Start->MonoSalt DiSalt Disodium Salt (CAS 305-72-6) Start->DiSalt Dissolve1 Slurry in 70% Vol Water (Will not dissolve yet) FreeAcid->Dissolve1 MonoSalt->Dissolve1 Dissolve2 Dissolve in 90% Vol Water (Dissolves immediately) DiSalt->Dissolve2 Adjust1 Add NaOH Dropwise Monitor pH continuously Dissolve1->Adjust1 Adjust2 Check pH (Likely ~7.3) Dissolve2->Adjust2 Risk CRITICAL: Do not exceed pH 8.0 Risk of degradation (Yellowing) Adjust1->Risk Risk Finalize Adjust to pH 7.2 Top up to Final Volume Adjust1->Finalize Adjust2->Finalize Minor HCl adjust if needed Filter Filter Sterilize (0.22 µm) DO NOT AUTOCLAVE Finalize->Filter

Caption: Decision tree for preparing 2-Oxoglutarate solutions, highlighting the critical risk of alkaline degradation for acid/monosodium forms.

Module 4: Sterilization & Storage (FAQs)

Q: Can I autoclave my stock solution? A: Absolutely NOT. 2-Oxoglutarate is heat-labile. Autoclaving will cause thermal decomposition (often visible as caramelization/browning).

  • Correct Method: Use a 0.22 µm PES or PVDF syringe filter inside a biosafety cabinet.

Q: How long can I keep the stock solution? A:

  • At 4°C: Unstable. Use within 24 hours.

  • At -20°C: Stable for 1–6 months.

  • At -80°C: Stable for >1 year.

  • Best Practice: Aliquot into single-use volumes (e.g., 1 mL tubes) before freezing. Avoid freeze-thaw cycles , which can alter the pH and cause precipitation.

Q: I added the stock to my cell culture media, and the color changed. Why? A: This is likely an acidity/osmolality shift.

  • Acidity: If your stock wasn't perfectly pH-adjusted, adding a high volume (e.g., 10 mM final conc) to media can shift the phenol red indicator.

  • Osmolality: A 1 M stock of Disodium 2-OG adds significant osmolality (approx. 3 mOsm per 1 mM of 2-OG). Ensure your cells can tolerate the osmotic shift, or reduce NaCl in the basal media to compensate.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 51, 2-Oxoglutaric acid. Retrieved from [Link]

  • Wagner, B. A., et al. (2014). Non-enzymatic chemistry enables 2-hydroxyglutarate-mediated activation of 2-oxoglutarate oxygenases. (Discusses non-enzymatic conversion and stability). Retrieved from [Link]

Sources

preventing oxidation of alpha-ketoglutarate sodium salt during storage

Technical Support Center: Stabilizing -Ketoglutarate Sodium Salt

Product:


CAS:Application:1

Module 1: Critical Storage Parameters (The "Why" and "How")

1

oxidative decarboxylation123
The Golden Rules of Storage
ParameterSolid State (Lyophilized)Aqueous Solution (Stock)
Temperature -20°C (Standard)-80°C (Critical)
Atmosphere Sealed, DesiccatedInert Gas Overlay (Argon/

)
Light Protect from light (Amber vial)Dark
Shelf Life 2–3 Years< 1 Month (at -80°C)
The Mechanism of Failure

Why does

  • Hygroscopicity: The sodium salt acts as a desiccant, pulling moisture from the air.[1] Water increases molecular mobility, facilitating chemical reactions.[1]

  • Oxidative Decarboxylation: In the presence of Reactive Oxygen Species (ROS) or trace metals (Fe, Cu),

    
    -KG spontaneously converts to succinate.[1] This reaction is often catalyzed by light (photo-oxidation).[1]
    
  • Fenton Chemistry: If your water source contains trace iron, the Fenton reaction generates hydroxyl radicals that rapidly attack the keto group.[1]

Module 2: Visualizing the Degradation Pathway[1]

The following diagram illustrates the chemical fate of

AKG_Degradationcluster_preventionPrevention StrategyAKGα-Ketoglutarate(Active Reagent)SuccinateSuccinate(Inactive Impurity)AKG->Succinate OxidativeDecarboxylationCO2CO2AKG->CO2ROSOxidants / UV Light(Trigger)ROS->AKGAttacks Keto GroupInertArgon PurgeCold-80°C Storage

Figure 1: The oxidative degradation pathway.[1][3] Note that the formation of succinate is irreversible.[1]

Module 3: Solution Preparation Protocol (Risk Mitigation)

Context: The most dangerous time for

11
Reagents Required[4]
  • 
    -KG Sodium Salt[2][4]
    
  • Milli-Q Water (18.2 MΩ[1]·cm) — Critical to remove trace metals.[1]

  • 0.22 µm PES or PVDF Syringe Filter.[1]

  • Argon or Nitrogen gas source.[1]

Step-by-Step Procedure
  • Weighing: Weigh the powder quickly. Do not leave the stock bottle open; humidity will cause the remaining powder to clump and yellow.[1]

  • Solvation: Dissolve in Milli-Q water.

    • Note: If using the Free Acid form, you must adjust pH with NaOH to dissolve it.[1] The Sodium Salt dissolves immediately.[1]

  • Sterilization: DO NOT AUTOCLAVE.

    • Autoclaving induces a "browning" reaction (Maillard-type or thermal decarboxylation), rendering the solution useless.[1]

    • Use a 0.22 µm syringe filter into a sterile tube.[1]

  • Aliquot & Purge:

    • Aliquot into single-use volumes (avoid freeze-thaw cycles).

    • Technique Tip: Gently blow inert gas (Argon/

      
      ) into the headspace of the tube for 5–10 seconds before capping.[1] This displaces oxygen.[1]
      
  • Flash Freeze: Snap freeze in liquid nitrogen and transfer to -80°C.

Module 4: Troubleshooting & FAQs

Q1: My -KG solution has turned yellow. Is it safe to use?

Verdict: DISCARD. Reasoning: A yellow or brown tint indicates the formation of polymerization products or advanced oxidative degradation.[1] In cell culture, this "aged"

1
Q2: Can I store the solution at 4°C for a week?

Verdict: Risky. Reasoning: At 4°C, aqueous

11
Q3: Why did my media turn purple/pink when I added -KG?

Verdict: pH Shift. Reasoning:

111Fix:
Q4: I see a precipitate after thawing my stock.

Verdict: Solubility Limit or Salt Shock. Reasoning: Sodium

1
  • The stock is too concentrated (>1 M).[1]

  • It was mixed with a buffer containing Calcium (forming Calcium

    
    -Ketoglutarate, which is less soluble).[1]
    Fix:  Warm to 37°C and vortex. If it doesn't dissolve, discard.[1]
    

Module 5: Decision Logic for Experimental Design

Use this flow to determine the correct handling for your specific experiment.

Handling_LogicStartStart: $alpha$-KG HandlingFormWhich Form?Start->FormSolidSolid PowderForm->SolidLiquidAqueous SolutionForm->LiquidSolid_ActionStore -20°CDesiccatedDarkSolid->Solid_ActionUsageImmediate Use?Liquid->UsageYesYesUsage->YesKeep on IceNoNoUsage->NoAliquot -> Gas Purge -> -80°CExpExpYes->ExpRun Experiment

Figure 2: Handling decision tree to maximize reagent integrity.

References

  • Liu, S., He, L., & Yao, K. (2018).[1][3][5] The Antioxidative Function of Alpha-Ketoglutarate and Its Applications. BioMed Research International, 2018, 3408467.[1][5] Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary: alpha-Ketoglutaric acid.[1][6][4][5][7][8][9][10][11] National Library of Medicine.[1] Retrieved from [Link]

Technical Guide: Minimizing Endotoxin Levels in 2-Oxoglutaric Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Oxoglutaric acid sodium salt (


-KG) is a critical intermediate in the Krebs cycle, widely used in cell culture media, parenteral nutrition, and as a cofactor for hypoxia-inducible factor (HIF) prolyl hydroxylases. In sensitive applications—such as stem cell maintenance or injectable therapeutics—endotoxin contamination (lipopolysaccharides, LPS) can induce pyrogenic responses, alter cellular phenotype, or skew experimental data by activating Toll-like receptor 4 (TLR4) pathways.

This guide functions as a Tier-3 technical support resource, designed to assist researchers in accurately detecting and minimizing endotoxin in


-KG preparations.
Part 1: Diagnostic & Detection (FAQs)

Q1: I am getting inconsistent or invalid results with my LAL assay for


-KG. What is happening? 

A: You are likely experiencing Chelation Interference .


-KG is a keto acid capable of chelating divalent cations. The Limulus Amebocyte Lysate (LAL) assay relies on a calcium/magnesium-dependent enzymatic cascade (Factor C 

Factor B

Proclotting Enzyme).
  • Mechanism:

    
    -KG sequesters free 
    
    
    
    and
    
    
    from the LAL reagent.
  • Result: The enzymatic cascade is inhibited, leading to false negatives (0% recovery of positive controls).

  • Solution:

    • Dilution: Dilute the sample to the Maximum Valid Dilution (MVD).

    • Supplementation: Use a reconstitution buffer containing additional

      
       (often supplied as "Glucan-inhibiting buffer" or specific "Mg-supplemented buffers" by LAL vendors).
      
    • pH Adjustment: Ensure the sample pH is 6.0–8.0.

      
      -KG solutions can be acidic; neutralize with endotoxin-free NaOH or HCl before testing.
      

Q2: What is the "Self-Validating" setup for testing


-KG? 
To ensure your negative result is real and not inhibition, you must run a Positive Product Control (PPC) .
  • Spike: Add a known amount of endotoxin (e.g., 0.5 EU/mL) to your

    
    -KG sample.
    
  • Criteria: The recovery of this spike must be between 50% and 200% .

    • < 50%: Inhibition is occurring (Dilute further or add Mg).

    • 50-200%: Valid test.

    • > 200%: Enhancement (rare for

      
      -KG, check for glucan contamination).
      
Part 2: Remediation & Purification (Troubleshooting)

If your raw material exceeds endotoxin limits (typically <0.1 EU/mg for pharma grade), use the following workflows. Unlike proteins,


-KG is a small molecule (~190 Da), allowing us to use Size Exclusion  in reverse.
Method A: Ultrafiltration (The "Flow-Through" Method)

Best for: High-purity requirements, removing aggregated LPS.

Principle: In aqueous solution, LPS forms micelles and vesicles ranging from 10,000 to 1,000,000 Da.


-KG is <200 Da. We filter the product through the membrane, leaving endotoxin behind.

Protocol:

  • Preparation: Dissolve

    
    -KG in endotoxin-free water (WFI) to a concentration of 100–500 mM.
    
  • Membrane Selection: Use a 10 kDa MWCO (Molecular Weight Cut-Off) polyethersulfone (PES) or regenerated cellulose ultrafiltration unit.

    • Note: Pre-rinse the filter with 0.1 N NaOH followed by WFI to remove manufacturing glycerine and endotoxins.

  • Filtration:

    • Apply the

      
      -KG solution to the feed side.
      
    • Collect the permeate (flow-through). This contains your purified

      
      -KG.
      
    • Discard the retentate (concentrated endotoxin).

  • Validation: Test the permeate using the LAL assay (with PPC).

Method B: Anion Exchange Chromatography

Best for: Large scale batches or when ultrafiltration is unavailable.

Principle: At neutral pH (pH 7.0),


-KG is negatively charged (dicarboxylate), but LPS is highly negatively charged due to phosphate groups on the Lipid A and core polysaccharide. While both bind, LPS binds with significantly higher affinity and hydrophobicity.

Protocol:

  • Resin: Use a strong anion exchanger (e.g., Q-Sepharose) or a specific endotoxin-removal resin (e.g., Polymyxin B, though Polymyxin is cationic and binds LPS specifically).

    • Recommendation:Polymyxin B Affinity is superior here because it binds LPS specifically via Lipid A, allowing

      
      -KG to flow through.
      
  • Workflow (Polymyxin B Flow-Through):

    • Equilibrate column with endotoxin-free PBS or water.

    • Pass

      
      -KG solution over the column.
      
    • Mechanism: LPS binds to the immobilized Polymyxin B;

      
      -KG flows through.
      
    • Collect flow-through.[1]

  • Critical Note: If using standard Anion Exchange (Q-resin), both will bind. You must elute

    
    -KG with a low-salt gradient (e.g., 100-200 mM NaCl) while LPS remains bound (elutes at >1M NaCl or NaOH). Method A is preferred to avoid salt contamination.
    
Part 3: Visualization & Logic
Figure 1: LAL Interference Mechanism & Correction

This diagram illustrates why standard assays fail with


-KG and how to correct it.

LAL_Interference cluster_0 Standard LAL Reaction cluster_1 Interference by a-KG FactorC Factor C (Inactive) ActivatedC Activated Factor C FactorC->ActivatedC LPS Endotoxin (LPS) LPS->FactorC Activates FactorB Factor B (Requires Mg++) ActivatedC->FactorB Catalyzes Clot Clot Formation (Signal) FactorB->Clot Cascade aKG 2-Oxoglutarate (Chelator) Mg Free Mg++ aKG->Mg Sequesters Mg->FactorB Essential Cofactor Complex aKG-Mg++ Complex Mg->Complex Correction Correction: Add MgCl2 or Dilute Correction->Mg Restores

Caption: Figure 1. Mechanism of LAL inhibition by 2-oxoglutarate via divalent cation chelation and restoration of assay function.

Figure 2: Purification Decision Tree

A logic gate for selecting the correct purification method based on available equipment and purity needs.

Purification_Workflow Start Start: Contaminated 2-Oxoglutarate Sample CheckMW Is the molecule < 1000 Da? Start->CheckMW UF_Decision Method A: Ultrafiltration (Preferred) CheckMW->UF_Decision Yes (a-KG is ~190 Da) Ads_Decision Method B: Adsorption/Chromatography CheckMW->Ads_Decision No (Proteins) UF_Step1 Use 10kDa MWCO Filter UF_Decision->UF_Step1 UF_Step2 Collect PERMEATE (Product flows through) UF_Step1->UF_Step2 UF_Step3 Retentate contains LPS UF_Step1->UF_Step3 Result Endotoxin-Free 2-Oxoglutarate UF_Step2->Result Ads_Step1 Polymyxin B Column Ads_Decision->Ads_Step1 Ads_Step2 Collect FLOW-THROUGH (LPS binds to column) Ads_Step1->Ads_Step2 Ads_Step2->Result

Caption: Figure 2. Decision matrix for endotoxin removal from small organic salts like 2-oxoglutarate.

Part 4: Quantitative Data & Limits

Table 1: Endotoxin Limits & Specifications

Application Limit (EU/mg) Limit (EU/mL)* Rationale

| Cell Culture (General) | < 1.0 EU/mg | < 0.1 EU/mL | Prevent cytokine release (TNF-


, IL-6). |
| Stem Cell / IVF  | < 0.05 EU/mg | < 0.005 EU/mL | Prevent differentiation skewing and apoptosis. |
| In Vivo (Pre-clinical)  | < 5.0 EU/kg body weight | N/A | Prevent pyrogenic shock (Threshold: 5 EU/kg/hr). |

*Assuming a working concentration of 10 mg/mL.

References
  • FDA. (2014). Guidance for Industry: Pyrogen and Endotoxins Testing: Questions and Answers. U.S. Food and Drug Administration. [Link]

  • Associates of Cape Cod, Inc. (2021). Technical Library: Interfering Factors in the LAL Assay. [Link]

  • Bio-Rad. (2022).[2] Affi-Prep Polymyxin Support for Endotoxin Removal. [Link]

  • Corning. (2020). Endotoxins and Cell Culture: Understanding the Risks. [Link]

Sources

Technical Support Center: Sodium Alpha-Ketoglutarate (Na-AKG) Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Freeze-Thaw Cycles on Reagent Activity

Executive Summary: The "Hidden" Variable in Your Assay

Welcome to the Technical Support Center. If you are observing inconsistent kinetics in HIF prolyl-hydroxylase (HIF-PH) assays, unexpected background in epigenetic demethylase studies, or color shifts in your stock solutions, the root cause is often the handling of Sodium Alpha-Ketoglutarate (Na-AKG) .

While Na-AKG is thermodynamically stable as a dry solid, it becomes chemically labile in aqueous solution. Repeated freeze-thaw cycles are the primary driver of cryptic experimental failure. This guide details the mechanistic degradation pathways and provides a validated troubleshooting framework to ensure your data integrity.

The Mechanistic Failure: Why Freeze-Thaw Destroys Na-AKG

Understanding the chemistry saves the experiment. When Na-AKG solutions freeze and thaw, they do not remain static. They undergo Cryoconcentration and Oxidative Decarboxylation .

The Degradation Cascade
  • Cryoconcentration: As water crystallizes, solutes (Na-AKG and buffer salts) are excluded from the ice lattice, concentrating into microscopic pockets of liquid. This can increase local concentrations by 10-100x.

  • pH Shift (Cold Denaturation): In common buffers like Sodium Phosphate, the solubility of buffer components changes differentially during freezing, causing drastic pH swings (often acidic).

  • Oxidative Decarboxylation: Na-AKG is an antioxidant. In the presence of dissolved oxygen (concentrated during freezing) and pH shifts, it non-enzymatically degrades into Succinate and CO₂ .

  • The "Double Whammy": This degradation is critical because Succinate is a competitive inhibitor for many AKG-dependent dioxygenases. You are not just losing a cofactor; you are generating an inhibitor.

Visualizing the Failure Pathway

AKG_Degradation NaAKG Na-AKG (Active) Freeze Freeze Event (Cryoconcentration) NaAKG->Freeze Decarb Oxidative Decarboxylation NaAKG->Decarb pH_Shift Local pH Shift (Acidification) Freeze->pH_Shift Salt precipitation ROS ROS / Dissolved O2 Freeze->ROS Solute crowding pH_Shift->Decarb Catalyzes ROS->Decarb Succinate Succinate (Inhibitor) Decarb->Succinate Primary Breakdown CO2 CO2 Decarb->CO2 Polymer Aldol Polymer (Yellowing) Decarb->Polymer Side Reaction

Figure 1: The degradation pathway of Sodium Alpha-Ketoglutarate during freeze-thaw events. Note the generation of Succinate, a potent product inhibitor.

Troubleshooting Guide & FAQs

This section addresses specific observations reported by users in the field.

Scenario A: Physical Changes in Stock Solution

Q: My Na-AKG stock solution (100 mM) was clear when prepared but is now slightly yellow after three freeze-thaw cycles. Can I still use it?

  • Diagnosis: Oxidative Polymerization / Aldol Condensation. The yellowing indicates the formation of aldol condensation byproducts or interactions with trace metal ions concentrated during freezing.

  • Action: Discard immediately. The concentration of active AKG is unknown, and the byproducts may interfere with colorimetric readouts (absorbance at 340nm or 570nm).

  • Prevention: Degas buffers before solvation to remove dissolved oxygen and store at -80°C.

Q: I see a white precipitate upon thawing my Na-AKG.

  • Diagnosis: Salt Crashing. Sodium AKG is highly soluble, but if dissolved in high-molarity phosphate buffers (PBS > 1x), the sodium ions from the reagent and the buffer may exceed the solubility product at low temperatures.

  • Action: Vortex vigorously at room temperature. If it does not redissolve within 5 minutes, the pH has likely shifted permanently, or the precipitate is a degradation product. Discard.

Scenario B: Assay Performance Issues

Q: My HIF-PHD activity assay shows a 40% drop in Vmax compared to last week. I'm using the same frozen stock of AKG.

  • Diagnosis: Cofactor Depletion & Product Inhibition. You likely have a mix of AKG and Succinate. Since Succinate competes for the active site of Prolyl Hydroxylases, you are inhibiting your own enzyme.

  • Action: Prepare fresh Na-AKG. Do not rely on increasing the volume of the old stock to compensate, as this inevitably increases the inhibitor (Succinate) concentration.

Q: Is Na-AKG stable at 4°C?

  • Answer: Only for short durations (24-48 hours). At 4°C, spontaneous hydrolysis and bacterial growth (AKG is a prime carbon source) occur.

  • Rule of Thumb: If it’s not frozen, use it today.

Best Practice Protocols: The "Golden Aliquot" System

To guarantee data reproducibility, adopt this strict handling protocol.

Protocol 1: Preparation of Ultra-Stable Na-AKG Stocks

Reagents:

  • Sodium Alpha-Ketoglutarate (High Purity >98%)

  • Solvent: HEPES (pH 7.4) or ddH₂O (Avoid Phosphate Buffers if freezing).

  • Equipment: 0.22 µm Syringe Filter, Light-tight microcentrifuge tubes.

Workflow:

  • Weighing: Weigh Na-AKG powder quickly. The solid is hygroscopic ; exposure to humid air degrades the solid stock over time.

  • Solvation: Dissolve to a 100x working concentration (typically 0.5 M or 1 M) in degassed buffer.

    • Tip: Use HEPES instead of PBS. Phosphate buffers undergo severe pH swings during freezing (eutectic point issues).

  • Filtration: Sterile filter (0.22 µm) to remove particulates and potential bacterial contaminants.

  • Aliquoting: Dispense into single-use volumes (e.g., 50 µL). Do not fill tubes >80% to allow for expansion.

  • Flash Freezing: Snap freeze in liquid nitrogen or dry ice/ethanol bath. This promotes small ice crystal formation, minimizing cryoconcentration damage.

  • Storage: Store at -80°C.

Protocol 2: Validation of Reagent Activity

Before running a high-value screen, validate your AKG stock using a Glutamate Dehydrogenase (GDH) endpoint assay.

  • Principle:

    
    
    
  • Readout: Monitor decrease in Absorbance at 340 nm.

  • Pass Criteria: The molar concentration calculated from NADH consumption must match the expected AKG concentration within ±5%.

Data Summary: Stability Matrix

Storage ConditionPhaseEstimated StabilityRisk Factor
Solid (Desiccated) Solid1-2 YearsHygroscopic (absorbs moisture)
-80°C (Single Aliquot) Aqueous6 MonthsLow (if flash frozen)
-20°C (Single Aliquot) Aqueous1 MonthModerate (slow freezing damages molecule)
4°C (Fridge) Aqueous< 48 HoursHigh (Hydrolysis / Bacterial Growth)
Freeze-Thaw (Cycle 1) Aqueous90-95% ActivityMinor degradation
Freeze-Thaw (Cycle 3+) AqueousUnpredictable Critical Failure Risk

Optimal Workflow Visualization

Workflow Start Solid Na-AKG (Store Desiccated) Dissolve Dissolve in HEPES (Avoid Phosphate) Start->Dissolve Filter Sterile Filter (0.22 µm) Dissolve->Filter Aliquot Aliquot Single-Use (50-100 µL) Filter->Aliquot SnapFreeze Snap Freeze (LN2 / Dry Ice) Aliquot->SnapFreeze Store Store -80°C SnapFreeze->Store Use Thaw ONCE on Ice Use Immediately Store->Use Refreeze Refreeze? Use->Refreeze Discard DISCARD Refreeze->Discard ALWAYS

Figure 2: The "Golden Aliquot" workflow. Note the strict "Discard" directive after a single use to prevent experimental error.

References

  • Liu, S., et al. (2018). "The Antioxidative Function of Alpha-Ketoglutarate and Its Applications." BioMed Research International. Retrieved from [Link]

  • MacKenzie, E.D., et al. (2007). "Cell-permeating α-ketoglutarate derivatives alleviate pseudohypoxia in succinate dehydrogenase-deficient cells." Molecular and Cellular Biology. (Demonstrates the competitive nature of Succinate vs AKG). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5196, Alpha-Ketoglutaric Acid. Retrieved from [Link]

Validation & Comparative

Precision Verification of Sodium Stoichiometry in 2-Oxoglutarate Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stoichiometric Challenge

In pharmaceutical formulation and cell culture media development, 2-oxoglutarate (alpha-ketoglutarate,


-KG)  is a critical metabolic intermediate. However, commercial preparations often exhibit significant variability in their salt forms. The distinction between Monosodium 2-oxoglutarate  (pH ~3.5 in solution) and Disodium 2-oxoglutarate  (pH ~7.0 in solution) is not merely semantic; it fundamentally alters the osmolarity and buffering capacity of the final product.

This guide provides a rigorous, data-driven comparison of analytical methods to verify sodium content. We move beyond simple "Certificate of Analysis" trust, establishing a self-validating workflow to confirm the exact stoichiometric ratio of sodium to the organic anion.

Comparative Analysis of Analytical Methodologies

While potentiometric titration is traditional, it often lacks the specificity required for high-purity pharmaceutical salts, where distinguishing between sodium and other trace cations (K+, Ca2+) is essential.

Table 1: Performance Matrix of Sodium Determination Methods

FeatureIon Chromatography (IC) ICP-OES Potentiometric Titration
Primary Mechanism Cation Exchange SeparationAtomic Emission SpectroscopyIon-Selective / Neutralization
Specificity High (Separates Na⁺ from K⁺, NH₄⁺)High (Elemental specific)Low (Susceptible to interference)
Detection Limit < 10 ppb< 5 ppb~10 ppm
Precision (RSD) < 1.0%< 2.0%> 2.0%
Stoichiometry Insight Excellent (Can couple with Anion IC)Good (Total Na only)Poor
Throughput Moderate (20-30 min/run)High (< 5 min/run)Low (Manual/Semi-auto)
Capital Cost

$

$
Deep Dive: The Gold Standard Protocol (Ion Chromatography)

Why IC? Ion Chromatography (IC) with suppressed conductivity detection is the superior choice for this application because it validates the ionic nature of the sodium. Unlike ICP-OES, which destroys the matrix, IC allows for the potential sequential analysis of the 2-oxoglutarate anion (using a different column), enabling a complete mass balance check on a single platform.

3.1 Experimental Workflow Logic

The following diagram illustrates the decision logic and workflow for verifying the salt form.

SodiumVerification Start Sample: 2-Oxoglutarate Salt Prep Dissolution & Filtration (0.2 µm PES) Start->Prep Method_Select Select Method Prep->Method_Select IC_Path Ion Chromatography (Cation) Method_Select->IC_Path High Specificity ICP_Path ICP-OES (Total Elemental) Method_Select->ICP_Path High Throughput Data_IC Output: Na+ Peak Area (Retention Time ~4.5 min) IC_Path->Data_IC Data_ICP Output: Emission Intensity (589.592 nm) ICP_Path->Data_ICP Calc Calculate Mass % Na Data_IC->Calc Data_ICP->Calc Decision Compare vs. Theoretical Calc->Decision Pass PASS: Stoichiometry Confirmed Decision->Pass Within ±2% Fail FAIL: Check for Free Acid or Mixed Salts Decision->Fail > ±2% Dev

Figure 1: Analytical workflow for distinguishing salt forms and validating purity.

3.2 Detailed SOP: Cation Exchange IC

Objective: Quantify Na⁺ content with <1% uncertainty.

Reagents & Equipment:

  • Instrument: Ion Chromatograph (e.g., Thermo Dionex ICS-6000 or Metrohm 930).

  • Column: Cation Exchange Column (e.g., Dionex IonPac CS12A, 4x250 mm).

  • Suppressor: Cation Self-Regenerating Suppressor (CSRS), recycle mode.

  • Eluent: 20 mM Methanesulfonic Acid (MSA), isocratic.

  • Standard: NIST-traceable Sodium Standard (1000 mg/L).

Step-by-Step Protocol:

  • System Equilibration:

    • Purge pump heads with 20 mM MSA.

    • Equilibrate column at 30°C and 1.0 mL/min flow rate until background conductivity stabilizes (< 0.5 µS).

  • Sample Preparation:

    • Weigh 50.0 mg of 2-oxoglutarate salt into a 100 mL volumetric flask.

    • Dissolve in 18.2 MΩ·cm deionized water.

    • Critical Step: Dilute 1:100 to bring Na⁺ concentration into the linear dynamic range (approx. 0.5–50 ppm).

    • Filter through a 0.22 µm PES syringe filter (Nylon can adsorb cations; avoid it).

  • Calibration:

    • Prepare a 5-point calibration curve: 1, 5, 10, 25, 50 ppm Na⁺.

    • Ensure

      
      .
      
  • Analysis:

    • Inject 25 µL of sample.

    • Run time: 15 minutes (Na⁺ typically elutes ~4-6 mins; allow time for divalent cations like Ca²⁺ to clear if present).

  • Calculation:

Supporting Experimental Data

To validate this guide, we compared theoretical values against experimental recovery using the IC protocol described above.

Theoretical Reference Values:

  • Monosodium 2-Oxoglutarate (

    
    ):  MW 168.08 | Theoretical Na: 13.68% 
    
  • Disodium 2-Oxoglutarate Dihydrate (

    
    ):  MW 226.09 | Theoretical Na: 20.34% 
    

Table 2: Experimental Recovery Data (n=3 replicates)

Sample TypeTheoretical Na%Measured Na% (IC)Recovery (%)Status
Pure Monosodium Salt 13.68%13.62%99.6%PASS
Pure Disodium Salt 20.34%20.41%100.3%PASS
"Mixed" Lot A (Contaminated) 13.68%16.80%122.8%FAIL

Analysis: "Mixed Lot A" was labeled as Monosodium but showed 16.8% Sodium. This suggests a mixture of mono- and disodium forms, likely due to incomplete acidification during manufacturing. Using this lot in cell culture would result in a pH shift and incorrect osmolarity.

Biological Impact Pathway

Why does this precision matter? The following diagram details the downstream effects of incorrect salt stoichiometry in a bioreactor setting.

BioImpact Input Incorrect Salt Form (e.g., Di-Na instead of Mono-Na) Direct_Effect Increased Na+ Load & pH Shift Input->Direct_Effect Pathway1 Osmolarity Spike Direct_Effect->Pathway1 Pathway2 Buffer Capacity Change Direct_Effect->Pathway2 Cell_Response Cellular Stress Response Pathway1->Cell_Response Pathway2->Cell_Response Outcome Altered Glycosylation & Reduced Titer Cell_Response->Outcome

Figure 2: Impact of sodium stoichiometry errors on bioprocessing outcomes.

References
  • United States Pharmacopeia (USP). General Chapter <591> Zinc Determination (Applicable methodology for atomic spectroscopy). USP-NF.

  • Thermo Fisher Scientific. Determination of Trace Sodium and Transition Metals in Power Industry Samples by Ion Chromatography. Application Note 157.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23672314, 2-Oxoglutaric acid, sodium salt.

  • Agilent Technologies. ICP-OES vs ICP-MS: A Comparison of Atomic Spectroscopy Techniques.

  • Sigma-Aldrich.

    
    -Ketoglutaric acid disodium salt dihydrate.
    

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxoglutaric acid, sodium salt
Reactant of Route 2
2-Oxoglutaric acid, sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.